2,2-Difluoro-2-(2-fluorophenyl)acetic acid
Description
Properties
IUPAC Name |
2,2-difluoro-2-(2-fluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-6-4-2-1-3-5(6)8(10,11)7(12)13/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUKKMRCOPFQAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250779-80-6 | |
| Record name | 2,2-difluoro-2-(2-fluorophenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2,2-Difluoro-2-(2-fluorophenyl)acetic acid (DFPA) is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by the presence of fluorine atoms, suggests possible interactions with biological targets, making it a subject of interest for various therapeutic applications.
Chemical Structure
- Molecular Formula : CHFO
- SMILES : C1=CC=C(C(=C1)C(C(=O)O)(F)F)F
- InChIKey : MEUKKMRCOPFQAQ-UHFFFAOYSA-N
The mechanism by which DFPA exerts its biological effects is not fully elucidated, but it is believed to involve:
- Enzyme Inhibition : DFPA may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : The compound could interact with various receptors, altering signal transduction pathways critical for cell survival and function.
Anticancer Properties
Recent studies have indicated that DFPA exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells through the activation of caspase pathways. The compound's efficacy varies among different cancer types, suggesting a targeted mechanism of action.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis via caspase activation |
| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10.0 | Induction of oxidative stress |
Antimicrobial Activity
DFPA has also demonstrated antimicrobial properties against a range of pathogens. Studies indicate that it inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 64 µg/mL | Bacteriostatic |
| Pseudomonas aeruginosa | 128 µg/mL | Bactericidal |
Case Studies
-
Breast Cancer Study :
A study involving DFPA's effect on MCF-7 breast cancer cells revealed that treatment with DFPA led to a dose-dependent increase in apoptotic cells. Flow cytometry analysis confirmed increased Annexin V binding, indicating early apoptosis. -
Antimicrobial Efficacy :
In a controlled trial assessing the antimicrobial activity of DFPA against Staphylococcus aureus, results showed a significant reduction in bacterial load when treated with sub-MIC concentrations, suggesting potential use in infection management.
Scientific Research Applications
Synthesis and Preparation
The synthesis of 2,2-Difluoro-2-(2-fluorophenyl)acetic acid typically involves the reaction of fluorinated precursors with acetic acid derivatives. Common methods include nucleophilic substitution reactions and the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST). The compound is often purified through recrystallization or chromatography to achieve high purity levels exceeding 98% .
Medicinal Chemistry
The compound's unique structure makes it a valuable building block in medicinal chemistry. Its fluorinated nature enhances binding affinity to biological targets, making it suitable for designing inhibitors for various enzymes and receptors.
- Histone Deacetylases (HDACs) : Studies suggest that fluorinated compounds exhibit enhanced potency against HDACs, which play a crucial role in gene expression regulation .
- Poly(ADP-ribose) Polymerase (PARP) : Inhibitors targeting PARP are critical in cancer therapies, particularly for tumors with BRCA mutations. The compound may enhance cytotoxicity in these cancer cells .
Biochemical Studies
In biological research, this compound is utilized to study enzyme interactions and metabolic pathways due to its ability to modulate enzyme activity through competitive inhibition or allosteric effects.
Material Science
The compound's unique chemical properties also lend themselves to applications in material science, particularly in the development of specialty chemicals and advanced materials with tailored functionalities .
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of this compound in various applications:
- Inhibition Studies : Research indicates that this compound can significantly inhibit HDAC activity in vitro, leading to altered gene expression profiles associated with cancer cell proliferation .
- Pharmacokinetics : Investigations into the pharmacokinetic properties of the compound have shown improved bioavailability compared to non-fluorinated analogs, suggesting potential for therapeutic use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The table below compares key structural analogs, highlighting substituent effects on molecular properties and reactivity:
Key Observations:
- Electron-Withdrawing Groups (EWGs): Substituents like -CHO (formyl) or -OCF₃ enhance electrophilicity, facilitating nucleophilic reactions (e.g., cyclizations) .
- Steric Effects: Bulky substituents (e.g., naphthyl) reduce reaction yields due to steric hindrance during radical coupling (e.g., 39% yield for thiophenyl analog vs. 74% for naphthyl) .
Radical Aryldifluoromethylation
- Substrate: 2,2-Difluoro-2-((4-methoxyphenyl)thio)acetic acid yields regioisomeric products (29–30% yield) under silver-promoted conditions, indicating sensitivity to aryl group electronic properties .
- Decarboxylative Cyclization: Transition-metal-free reactions with 2,2-difluoro-2-(phenylthio)acetic acid achieve thiodifluorooxindoles in mild conditions, highlighting versatility in constructing gem-difluoroalkenes .
Hydrolysis and Functionalization
- Silyl Enolate Hydrolysis: 2,2-Difluoro-2-(4-(methylthio)phenyl)acetic acid is obtained via NaOH-mediated hydrolysis of acetamide precursors (77% yield) .
Q & A
Q. What are the most reliable synthetic routes for 2,2-difluoro-2-(2-fluorophenyl)acetic acid, and how do reaction conditions influence yield?
The synthesis typically involves fluorination of phenylacetic acid derivatives. A key method employs methyl 2,2-difluoro-2-(fluorosulfonyl)acetate as a fluorinating agent, which facilitates trifluoromethylation or difluoroalkylation under controlled conditions (e.g., anhydrous solvents, −78°C to room temperature) . Alternative routes may use electrophilic fluorination of α-keto precursors, but competing side reactions (e.g., over-fluorination) require careful optimization of stoichiometry and temperature . Yields vary significantly (40–85%) depending on the purity of starting materials and the choice of fluorinating agent.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- <sup>19</sup>F NMR : Essential for confirming the presence and environment of fluorine atoms. The two equivalent fluorine atoms in the difluoroacetic moiety typically appear as a singlet near δ −110 ppm, while the 2-fluorophenyl group resonates as a doublet (δ −115 to −120 ppm) due to coupling with aromatic protons .
- HPLC-MS : Used to assess purity and detect trace by-products (e.g., mono-fluorinated intermediates). Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) provide optimal separation .
- IR Spectroscopy : Strong absorption bands near 1750 cm<sup>−1</sup> (C=O stretch) and 1200–1100 cm<sup>−1</sup> (C-F stretches) confirm functional groups .
Advanced Research Questions
Q. How do electronic effects of the 2-fluorophenyl substituent influence the acidity and reactivity of the acetic acid moiety?
The electron-withdrawing fluorine atom at the ortho position increases the acidity of the carboxylic acid group (pKa ~2.5–3.0) compared to non-fluorinated analogs (pKa ~4.7). This enhances its reactivity in nucleophilic acyl substitutions (e.g., esterification, amidation). Density functional theory (DFT) studies suggest that the fluorine substituent stabilizes the deprotonated form via resonance and inductive effects, making the compound a versatile intermediate in organofluorine chemistry .
Q. How can researchers resolve contradictions in reported spectroscopic data for fluorinated acetic acid derivatives?
Discrepancies in <sup>19</sup>F NMR shifts or melting points often arise from:
- Solvent effects : Fluorine chemical shifts are solvent-dependent; D2O vs. CDCl3 can cause deviations of ±5 ppm .
- Polymorphism : Crystalline forms (e.g., 2,4-difluorophenylacetic acid vs. 2,5-difluorophenylacetic acid) exhibit distinct melting points despite identical molecular formulas .
- Impurity profiles : Trace fluorinated by-products (e.g., 3-fluorophenyl isomers) may skew data. LC-MS/MS with collision-induced dissociation (CID) can differentiate isobaric species .
Q. What strategies are effective for studying the compound’s metabolic stability in pharmacological research?
- In vitro assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. The difluoro group generally reduces oxidative metabolism compared to non-fluorinated analogs .
- Isotopic labeling : Introduce <sup>13</sup>C or <sup>18</sup>O isotopes at the carboxylic acid group to track metabolic pathways .
- Computational modeling : Predict metabolic sites using software like Schrödinger’s QikProp, focusing on CYP450 binding affinities .
Methodological Considerations
Q. What safety protocols are critical when handling this compound?
- Personal protective equipment (PPE) : Acid-resistant gloves (e.g., nitrile) and fume hoods are mandatory due to corrosive and potentially toxic vapors .
- Storage : Store in sealed containers under inert gas (N2 or Ar) at −20°C to prevent hydrolysis or dimerization .
- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
